molecular formula C15H16N2O2 B2376103 morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-43-5

morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B2376103
CAS No.: 439097-43-5
M. Wt: 256.305
InChI Key: FSLJCXGIPDQYLJ-UHFFFAOYSA-N
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Description

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is a versatile chemical compound with the molecular formula C15H16N2O2. It is known for its unique structure, which includes a morpholine ring and a pyrrole moiety attached to a phenyl group. This compound has garnered significant interest in various fields of scientific research due to its diverse applications.

Scientific Research Applications

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific molecular targets, such as transport proteins and receptors, which play a crucial role in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylmorpholine
  • 1-(4-Morpholinophenyl)pyrrole
  • 4-(1H-Pyrrol-1-yl)benzoyl chloride

Uniqueness

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of a morpholine ring and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLJCXGIPDQYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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